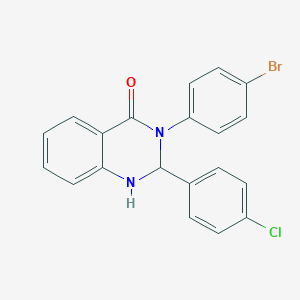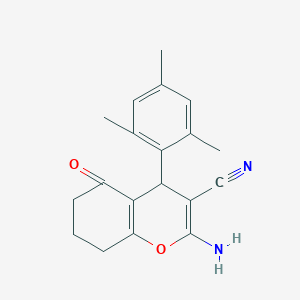![molecular formula C25H18N2OS B393194 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinon CAS No. 312498-80-9](/img/structure/B393194.png)
2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is an organic compound with the molecular formula C25H18N2OS. It is a member of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has several scientific research applications:
Vorbereitungsmethoden
The synthesis of 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 1-(chloromethyl)naphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Wirkmechanismus
The mechanism of action of 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway .
Vergleich Mit ähnlichen Verbindungen
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
- 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar structure but includes a benzothieno ring, which may confer different biological activities .
- 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone derivatives : Various derivatives with different substituents on the naphthylmethyl or phenyl groups can exhibit unique properties and activities .
The uniqueness of 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in multiple fields .
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c28-24-22-15-6-7-16-23(22)26-25(27(24)20-12-2-1-3-13-20)29-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRQNUJFABDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(5-Bromo-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393121.png)
![2-({[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B393122.png)
![2-fluoro-4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl methyl ether](/img/structure/B393123.png)

![2-[3-(4-FLUOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-(NAPHTHALEN-2-YL)-1,3-THIAZOLE](/img/structure/B393125.png)
![Tert-butyl 2-[3-(mesitylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B393128.png)
![N-{4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIMETHYLAMINE](/img/structure/B393131.png)
![N-[1-(3-Chloro-4-fluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]isovaleramide](/img/structure/B393132.png)
![2-{3-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B393135.png)
